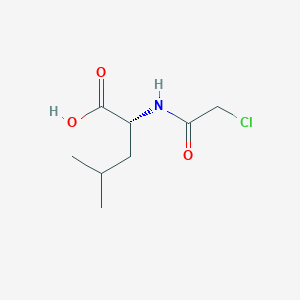
N-(Chloroacetyl)-D-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Chloroacetyl)-D-leucine: is a chemical compound that belongs to the class of chloroacetamides It is derived from D-leucine, an essential amino acid, and chloroacetyl chloride
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Chloroacetyl)-D-leucine typically involves the reaction of D-leucine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(Chloroacetyl)-D-leucine can undergo various chemical reactions, including nucleophilic substitution, hydrolysis, and oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form D-leucine and chloroacetic acid.
Oxidation: Oxidizing agents can convert this compound into various oxidized products, depending on the conditions used.
Major Products Formed:
Nucleophilic Substitution: The major products are the substituted amides or esters.
Hydrolysis: The major products are D-leucine and chloroacetic acid.
Oxidation: The products vary depending on the oxidizing agent and conditions used.
Scientific Research Applications
Chemistry: N-(Chloroacetyl)-D-leucine is used as a building block in organic synthesis. It is employed in the synthesis of peptides and other complex molecules due to its reactivity and ability to introduce the chloroacetyl group into target molecules .
Biology: In biological research, this compound is used to study protein modifications and interactions. It can be used to modify proteins by introducing the chloroacetyl group, which can then react with other functional groups in the protein .
Medicine: this compound has potential applications in drug development. It can be used to synthesize novel compounds with potential therapeutic effects. Its ability to modify proteins makes it a valuable tool in the development of protein-based drugs .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Chloroacetyl)-D-leucine involves its ability to react with nucleophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic groups in proteins and other molecules. This reactivity allows this compound to modify proteins and alter their function. The molecular targets and pathways involved depend on the specific application and the molecules being modified .
Comparison with Similar Compounds
N-(Chloroacetyl)-L-leucine: Similar to N-(Chloroacetyl)-D-leucine but derived from L-leucine.
N-(Chloroacetyl)-L-tyrosine: Another chloroacetamide derived from L-tyrosine.
N-(Chloroacetyl)-D-tyrosine: Similar to N-(Chloroacetyl)-L-tyrosine but derived from D-tyrosine.
Uniqueness: this compound is unique due to its specific stereochemistry. The D-isomer of leucine provides different biological activity and reactivity compared to the L-isomer. This stereochemistry can influence the compound’s interactions with biological molecules and its overall effectiveness in various applications .
Properties
CAS No. |
64830-83-7 |
|---|---|
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
(2R)-2-[(2-chloroacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 |
InChI Key |
VDUNMYRYEYROFL-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CCl |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















